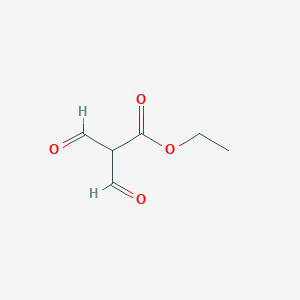
2-Carboxybenzaldehyde
Overview
Description
2-Carboxybenzaldehyde is a chemical compound that consists of a benzene ring, with an aldehyde and a carboxylic acid as substituents that are ortho to each other . It is a carboxylated derivative of benzaldehyde which is readily converted to 2-hydroxymethyl benzoic acid by CBA dehydrogenase .
Synthesis Analysis
In the prior art, 2-carboxybenzaldehyde is prepared from phenol through bromination, hydrolysis, and more. The concrete grammar is: phthalide is heated to 140-145 ℃, and logical bromine reaction, control feeding speed is discharged the essentially no bromine vapor of reaction end gas .Molecular Structure Analysis
The molecular formula of 2-Carboxybenzaldehyde is C8H6O3 . It consists of a benzene ring, with an aldehyde and a carboxylic acid as substituents that are ortho to each other .Chemical Reactions Analysis
The compound exhibits ring–chain tautomerism: the two substituents can react with each other to form 3-hydroxyphthalide, a cyclic lactol . A new Ca(II) coordination polymer with 2-carboxybenzaldehyde ligand, [Ca(L)2(H2O)2]n (L = 2-carboxybenzaldehyde), has been synthesized .Physical And Chemical Properties Analysis
The molecular weight of 2-Carboxybenzaldehyde is 150.13 g/mol . It is a white to slightly beige crystalline powder . It is soluble in water .Scientific Research Applications
Comprehensive Analysis of 2-Carboxybenzaldehyde Applications
Synthesis of Coordination Polymers: 2-Carboxybenzaldehyde is used in the synthesis of coordination polymers, which have novel structures and properties. For example, a new Ca(II) coordination polymer with 2-carboxybenzaldehyde ligand has been synthesized, showing potential for various applications in materials science .
Schiff Base Ligand Synthesis: This compound is also utilized in the creation of Schiff base ligands. These ligands, when combined with metal ions like Ni(II) and Cu(II), form complexes that can be used for analytical and biological applications .
Metabolite Analysis: As a metabolite of ampicillin phthalidyl ester, 2-Carboxybenzaldehyde plays a role in pharmaceutical research, particularly in the study of antibiotic metabolism and its implications on drug design and efficacy .
Organic Synthesis Intermediate: It serves as an intermediate in organic synthesis processes, such as the conversion to 2-hydroxymethyl benzoic acid by CBA dehydrogenase, which is a crucial step in various synthetic pathways .
Molecular Docking Studies: In computational chemistry, 2-Carboxybenzaldehyde derivatives are used to examine interactions between compounds and proteins through molecular docking studies. This aids in understanding the binding efficiency and mechanism of action of potential pharmaceuticals .
Ring-Chain Tautomerism Studies: The compound exhibits ring-chain tautomerism, where the aldehyde and carboxylic acid substituents can react to form cyclic lactols like 3-hydroxyphthalide. This property is significant in studies related to chemical equilibrium and reaction mechanisms .
Safety And Hazards
When handling 2-Carboxybenzaldehyde, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFCHNNOHNJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059490 | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboxybenzaldehyde | |
CAS RN |
119-67-5 | |
| Record name | 2-Carboxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalaldehydic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalaldehydic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phthalaldehydic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAEGSO7G3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of 2-Carboxybenzaldehyde in the human body?
A1: In humans, 2-Carboxybenzaldehyde is reduced to 2-hydroxymethylbenzoic acid. This reaction is primarily catalyzed by a specific enzyme belonging to the aldo-keto reductase (AKR) superfamily, identified as a homologue of rat aflatoxin B1-aldehyde reductase (rAFAR) and termed human AFAR (hAFAR). []
Q2: What is the role of 2-Carboxybenzaldehyde dehydrogenase in bacterial phenanthrene degradation?
A2: 2-Carboxybenzaldehyde dehydrogenase is a key enzyme in the phthalate pathway of phenanthrene degradation by several bacteria. This enzyme catalyzes the oxidation of 2-Carboxybenzaldehyde to o-phthalate, a crucial step in the breakdown of phenanthrene. This enzyme is inducible, meaning its production increases when the bacteria are exposed to phenanthrene. [, , , , ]
Q3: How does the presence of mercaptoethanol affect 2-Carboxybenzaldehyde reductase activity?
A3: Research suggests that sulfhydryl compounds, like mercaptoethanol, play a crucial role in maintaining the structural integrity and catalytic activity of 2-Carboxybenzaldehyde reductase. Purification of this enzyme in the absence of mercaptoethanol leads to a loss of its ability to form 2-hydroxymethylbenzoic acid, but this activity can be restored by adding sulfhydryl compounds or bovine serum albumin. []
Q4: What is unique about the structure of rat liver AKR7A1 compared to other aldo-keto reductase superfamily members?
A4: Unlike other members of the aldo-keto reductase superfamily that have been crystallized, rat liver AKR7A1 (an enzyme that acts on 2-Carboxybenzaldehyde) exists as a dimer in its crystallized form. Furthermore, its substrate-binding pocket contains distinctive charged amino acids (Arg-231 and Arg-327), contributing to its specificity for 4-carbon acid-aldehydes like 2-Carboxybenzaldehyde. []
Q5: Are there different types of AFAR enzymes?
A5: Yes, research indicates the existence of at least two AFAR subunits in rats, rAFAR1 and rAFAR2, which can form both homodimers and heterodimers. These isoenzymes exhibit distinct substrate preferences and subcellular localizations, suggesting different roles in cellular processes. []
Q6: What is the molecular formula and weight of 2-Carboxybenzaldehyde?
A6: The molecular formula of 2-Carboxybenzaldehyde is C8H6O3, and its molecular weight is 150.13 g/mol.
Q7: Has 2-Carboxybenzaldehyde been used in the synthesis of metal-organic frameworks (MOFs)?
A7: Yes, a Schiff base derived from 2-Carboxybenzaldehyde and 4-aminobenzoic acid was successfully used in the preparation of a new cadmium-based metal-organic framework (Cd-MOF) using a sonochemical synthesis method. []
Q8: Can 2-Carboxybenzaldehyde be used as a starting material in organic synthesis?
A8: Yes, 2-Carboxybenzaldehyde is a versatile building block in organic synthesis. It has been employed in various reactions, including the Baylis-Hillman reaction, to synthesize valuable compounds like 3-alkylidene-3H-isobenzofuranones. []
Q9: What is the role of aniline in the synthesis of isobenzofuranone derivatives from 2-Carboxybenzaldehyde?
A9: Aniline can act as a promoter in the synthesis of isobenzofuranone derivatives. In reactions involving 2-Carboxybenzaldehyde and substituted acetophenones, aniline facilitates the formation of isobenzofuranones under mild conditions, offering a convenient and high-yielding synthetic route. []
Q10: What type of catalyst has shown high efficiency in the synthesis of N-substituted pyrrolidones from levulinic acid and 2-Carboxybenzaldehyde?
A10: Porous TiO2 nanosheets-supported Pt nanoparticles (Pt/P-TiO2) have demonstrated remarkable catalytic activity in the reductive amination of levulinic acid and 2-carboxybenzaldehyde to produce various N-substituted pyrrolidones at room temperature and atmospheric hydrogen pressure. []
Q11: What analytical techniques are commonly employed to identify and quantify 2-Carboxybenzaldehyde and its metabolites?
A11: Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze 2-Carboxybenzaldehyde and its metabolites in various matrices. This technique is particularly useful for identifying and quantifying the products of 2-Carboxybenzaldehyde biodegradation. [, ]
Q12: Can electrochemical methods be used to determine palladium using 2-Carboxybenzaldehyde thiosemicarbazone?
A12: Yes, the decrease in the reduction peak of 2-Carboxybenzaldehyde thiosemicarbazone, observed through techniques like differential pulse polarography (DPP), can be used to determine palladium levels. This method offers high sensitivity and has been successfully applied for analyzing palladium content in catalysts. []
Q13: What is the environmental fate of o-phthalic acid, a key metabolite of the 2-Carboxybenzaldehyde pathway?
A13: While some bacteria completely degrade phenanthrene through the o-phthalate pathway, certain species, such as Pseudomonas sp. strain PP2, excrete o-phthalic acid as a dead-end product. This highlights the potential environmental accumulation of this metabolite. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)
![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)





![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)

